molecular formula C15H26O13 B12089137 1,5-a-L-Arabinotriose

1,5-a-L-Arabinotriose

Cat. No.: B12089137
M. Wt: 414.36 g/mol
InChI Key: OUGBMVAQMSBUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-α-L-Arabinotriose is a trisaccharide composed of three units of L-arabinose linked by α-1,5-glycosidic bonds. This compound is found in the cell walls of plants and plays a significant role in plant physiology and biochemistry. It is a part of the arabinan polysaccharides, which are components of the hemicellulose fraction of plant cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-α-L-Arabinotriose can be synthesized through enzymatic hydrolysis of arabinan polysaccharides using specific enzymes such as endo-1,5-α-L-arabinanase. This enzyme cleaves the α-1,5-glycosidic bonds in arabinan, resulting in the formation of arabinotriose .

Industrial Production Methods: Industrial production of 1,5-α-L-Arabinotriose involves the extraction of arabinan from plant materials, followed by enzymatic treatment to produce the desired trisaccharide. The process typically includes steps such as purification, concentration, and crystallization to obtain high-purity arabinotriose .

Chemical Reactions Analysis

Types of Reactions: 1,5-α-L-Arabinotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using endo-1,5-α-L-arabinanase.

    Oxidation: Oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the arabinose units.

    Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products:

Scientific Research Applications

1,5-α-L-Arabinotriose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-α-L-Arabinotriose involves its interaction with specific enzymes that recognize and cleave the α-1,5-glycosidic bonds. These enzymes, such as endo-1,5-α-L-arabinanase, bind to the arabinotriose molecule and catalyze the hydrolysis of the glycosidic bonds, resulting in the release of arabinose units. This process is crucial for the degradation of arabinan polysaccharides in plant cell walls .

Comparison with Similar Compounds

Uniqueness: 1,5-α-L-Arabinotriose is unique due to its specific structure and the presence of three arabinose units. This structure allows it to serve as a model compound for studying the enzymatic degradation of arabinan polysaccharides and its role in plant cell wall metabolism .

Properties

IUPAC Name

5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGBMVAQMSBUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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